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molecular formula C10H12BrNO2 B2560483 4-bromo-N-methoxy-N,3-dimethylbenzamide CAS No. 170230-01-0

4-bromo-N-methoxy-N,3-dimethylbenzamide

Cat. No. B2560483
M. Wt: 258.115
InChI Key: BPLLHXSVCZPIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989457B2

Procedure details

4-Bromo-3-methyl-benzoic acid methyl ester (6 g, 26.19 mmol) was dissolved into anhydrous tetrahydrofuran (THF) (200 mL) and then cooled to −30° C. while stirring under nitrogen. N,O-dimethylhydroxylamine hydrochloride (3.81 g, 39.29 mmol) was then added to the solution in one portion. Isopropyl magnesium chloride (39 mL, 2M soln. in THF, 78.6 mmol) was slowly added to the cooled suspension over 1 h. After complete consumption of starting material, then 30% solution of ammonium chloride was added with stirring. The reaction was diluted with diethyl ether and extracted. The organic layer was collected and washed with cold water (2×) and brine. The solution was then dried over anhydrous sodium sulfate, filtered, and concentrated. The 4-Bromo-N-methoxy-3,N-dimethyl-benzamide (5.94 g, 23.05 mmol) was obtained in purified form after flash column chromatography.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
3.81 g
Type
reactant
Reaction Step Two
Quantity
39 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([Br:10])=[C:6]([CH3:11])[CH:5]=1.Cl.[CH3:14][NH:15][O:16][CH3:17].C([Mg]Cl)(C)C>O1CCCC1>[Br:10][C:7]1[CH:8]=[CH:9][C:4]([C:3]([N:15]([O:16][CH3:17])[CH3:14])=[O:12])=[CH:5][C:6]=1[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)Br)C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
3.81 g
Type
reactant
Smiles
Cl.CNOC
Step Three
Name
Quantity
39 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
while stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After complete consumption of starting material
ADDITION
Type
ADDITION
Details
30% solution of ammonium chloride was added
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
The reaction was diluted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
WASH
Type
WASH
Details
washed with cold water (2×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was then dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C(=O)N(C)OC)C=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23.05 mmol
AMOUNT: MASS 5.94 g
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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